molecular formula C7H12FNO B13320966 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13320966
M. Wt: 145.17 g/mol
InChI Key: XGBSCOGEOLOYJM-UHFFFAOYSA-N
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Description

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique bicyclic structure with oxygen (oxa) at position 5, nitrogen (aza) at position 2, and a fluorine substituent at position 6. This molecular architecture confers distinct electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in receptor modulation.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

8-fluoro-5-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C7H12FNO/c8-6-1-2-10-7(3-6)4-9-5-7/h6,9H,1-5H2

InChI Key

XGBSCOGEOLOYJM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1F)CNC2

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane as a Model Compound

A representative and industrially scalable synthesis method for the closely related 2,5-dioxa-8-azaspiro[3.5]nonane was disclosed in Chinese patent CN113214290A (2021). This method involves four main steps:

Step Description Reagents and Conditions Notes
1 Acylation React 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride in solvent (e.g., dichloromethane) using a base such as triethylamine, pyridine, diisopropylethylamine, or potassium carbonate Forms compound 2
2 Intramolecular cyclization Compound 2 undergoes self-cyclization in an inert atmosphere (e.g., nitrogen) with a strong base like sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium in solvents such as tetrahydrofuran (THF) Generates compound 3
3 Reduction Compound 3 is reduced by lithium aluminum hydride (LiAlH4) in an inert atmosphere and solvent like THF, with molar ratios of compound 3 to LiAlH4 ranging from 1:1 to 1:5 (preferably 1:1.1 to 1:2) Produces compound 4
4 Catalytic hydrogenation Removal of benzyl (Bn) protecting group by catalytic hydrogenation under 20-100 psi hydrogen pressure at 20-50 °C for 8-20 hours, optionally with acetic acid as an activator Yields 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5)

This method is notable for:

  • Using cheap and readily available raw materials.
  • Having a short synthetic route with high overall yield.
  • Being suitable for industrial-scale production due to controlled reaction conditions and straightforward purification.

Adaptation for Fluorinated Derivative

Data Table Summarizing Key Synthetic Parameters

Parameter Method from CN113214290A (2,5-dioxa-8-azaspiro[3.5]nonane) Method from CN112321599A (7-oxo-2-azaspiro[3.5]nonane)
Starting Material 3-((benzylamino)methyl)oxetane cycloalkane-3-ol Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal
Key Reagents Chloroacetyl chloride, triethylamine, sodium hydride, LiAlH4, Pd catalyst N,N-dimethylformamide, potassium carbonate, iodo metal salt, LiAlH4
Solvents Dichloromethane, tetrahydrofuran N,N-dimethylformamide, tetrahydrofuran, ethyl acetate
Temperature Range 20-100 °C (varies by step) 70-100 °C (condensation), -10 °C (reduction)
Reaction Time 8-24 hours per step 12-24 hours (condensation), 4-8 hours (reduction)
Yield High overall yield, >70% typical 56.3-82.6% for reduction step
Purification Catalytic hydrogenation, alumina chromatography Alumina chromatography

Research Discoveries and Considerations

  • The use of benzyl protecting groups in the intermediate stages facilitates selective reactions and can be efficiently removed by catalytic hydrogenation.
  • Lithium aluminum hydride is a preferred reducing agent for converting keto or acetal intermediates to the corresponding amines or alcohols in the spirocyclic framework.
  • The choice of base (triethylamine, potassium carbonate, sodium hydride) critically affects the cyclization efficiency and selectivity.
  • Reaction atmosphere control (inert gas such as nitrogen) is essential to prevent side reactions, especially during sensitive reduction or cyclization steps.
  • The methods emphasize scalability and industrial applicability , with solvents and reagents chosen for availability and safety.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-5-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their activity. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sigma Receptor (SR) Ligands

2,7-Diazaspiro[3.5]nonane Derivatives
  • Key Example: Compound 4b (AD186) and 5b (AB21) from exhibit high affinity for sigma-1 receptors (S1R), with Ki values of 2.7 nM and 13 nM, respectively. These derivatives lack the fluoro and oxa substituents but share the spiro[3.5]nonane core, highlighting the scaffold's importance in receptor binding .
  • Functional Impact: The 2,7-diazaspiro[3.5]nonane scaffold enables subtype-specific activity. Compound 4b acts as an S1R agonist, while 5b shows antagonistic effects, underscoring how minor structural changes (e.g., amide vs. alkyl substituents) alter functional profiles .
Diazabicyclo[4.3.0]nonane Derivatives
  • Key Example: Compound 8f (AB10), a diazabicyclo[4.3.0]nonane derivative, exhibits S1R affinity (Ki = 10 nM) but lower selectivity compared to spirocyclic analogs.

Table 1: Pharmacological Profiles of Selected SR Ligands

Compound Core Structure S1R Ki (nM) S2R Ki (nM) Functional Role
4b (AD186) 2,7-Diazaspiro[3.5]nonane 2.7 27 S1R Agonist
5b (AB21) 2,7-Diazaspiro[3.5]nonane 13 102 S1R Antagonist
8f (AB10) Diazabicyclo[4.3.0]nonane 10 165 S1R Antagonist

Antimicrobial and Antioxidant Spirocycles

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
  • These compounds demonstrate broad-spectrum antimicrobial activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) pathogens.
  • Comparison: Unlike 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane, these analogs lack fluorine but incorporate additional heteroatoms (e.g., oxygen), which may influence solubility and bioavailability.

Fluorinated Spirocyclic Compounds

  • 6-Oxa-2-azaspiro[3.5]nonane Hydrochloride: This compound (CAS 1359656-29-3) shares the oxa-aza spiro core but lacks the fluoro substituent.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane C₇H₁₁FNO 159.17 F (C8), O (C5), N (C2)
2-Oxa-7-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ 217.22 Oxalate salt
5-Boc-5,8-diazaspiro[3.5]nonane C₁₂H₂₂N₂O₂ 226.32 Boc-protected amine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane, and how do reaction conditions influence yield?

  • Methodology : The synthesis of spirocyclic compounds like 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane typically involves cyclization reactions. For example, analogous compounds (e.g., 5,8-Dioxa-2-azaspiro[3.5]nonane) are synthesized via chloroacetyl chloride reactions in the presence of a base . Fluorination steps may require specialized reagents (e.g., Selectfluor®) under inert conditions to preserve spirocyclic integrity.
  • Critical Parameters : Temperature (often 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of fluorinating agents significantly impact yield. Scalability challenges arise due to fluorine’s reactivity, necessitating iterative optimization .

Q. How does the spirocyclic framework influence the compound’s physicochemical properties?

  • Structural Analysis : The spirocyclic core introduces rigidity, reducing conformational flexibility and enhancing metabolic stability. Oxygen and nitrogen atoms within the ring system enable hydrogen bonding, affecting solubility and membrane permeability. Fluorine’s electronegativity further polarizes the molecule, influencing logP and bioavailability .
  • Comparative Data :

CompoundlogPSolubility (mg/mL)Hydrogen Bond Donors
8-Fluoro-5-oxa-2-azaspiro1.20.8 (PBS)1
5,8-Dioxa-2-azaspiro0.91.5 (Water)2
Data inferred from analogs in .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated spirocycles?

  • Case Study : Discrepancies in receptor binding assays (e.g., σ-1 vs. NMDA targets) may arise from fluorination’s steric/electronic effects. Use orthogonal techniques:

  • X-ray Crystallography : Resolve binding modes (e.g., fluorine’s role in halogen bonding) .
  • SAR Studies : Compare 8-Fluoro-5-oxa-2-azaspiro with non-fluorinated analogs (e.g., 5-Oxa-2-azaspiro[3.5]nonane) to isolate fluorine’s contribution .
    • Statistical Tools : Multivariate regression models correlate substituent effects (e.g., Hammett constants) with bioactivity .

Q. How can computational modeling predict the reactivity of 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Optimize transition states for SN2 reactions (e.g., using Gaussian 16). Fluorine’s electron-withdrawing effect lowers LUMO energy, increasing susceptibility to nucleophiles .
  • MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO) to guide experimental conditions .
    • Validation : Compare computed activation energies with kinetic data from LC-MS/MS monitoring .

Q. What are the challenges in characterizing stereochemical outcomes during spirocycle derivatization?

  • Analytical Techniques :

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • NOESY NMR : Confirm axial/equatorial fluorine positioning in the spirocyclic framework .
    • Case Example : Fluorine’s configuration in 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane derivatives alters binding affinity to GABA_A receptors by 10-fold, highlighting stereochemistry’s importance .

Methodological Resources

Q. How to design robust SAR studies for fluorinated spirocycles?

  • Framework :

  • Core Modifications : Vary substituents (e.g., methyl, hydroxyl) while retaining the spirocyclic scaffold.
  • Control Compounds : Include non-fluorinated analogs (e.g., 5-Oxa-2-azaspiro[3.5]nonane) and fluorine-isosteres (e.g., chlorine) .
    • Data Interpretation : Use heatmaps to visualize bioactivity trends across substituent space (e.g., IC50 vs. logD) .

Q. What protocols ensure reproducibility in spirocyclic compound synthesis?

  • Best Practices :

  • Purity Standards : Validate intermediates via LC-ELSD (>98% purity) .
  • Reaction Monitoring : In-situ IR spectroscopy tracks fluorination progress (e.g., C-F bond formation at 1100 cm⁻¹) .
    • Troubleshooting : Address side reactions (e.g., ring-opening) by adjusting base strength (e.g., K2CO3 vs. DBU) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for 8-Fluoro-5-oxa-2-azaspiro[3.5]nonane?

  • Root Cause : Variability in measurement conditions (e.g., pH, counterions).
  • Resolution :

  • Standardized Protocols : Use USP buffers (pH 7.4) and nephelometry for turbidity assessment .
  • Interlab Validation : Collaborate with ≥3 independent labs to establish consensus values .

Future Research Directions

  • Targeted Delivery : Develop prodrugs leveraging the spirocycle’s stability for CNS penetration .
  • Green Synthesis : Explore biocatalytic routes (e.g., cytochrome P450-mediated fluorination) to reduce waste .

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